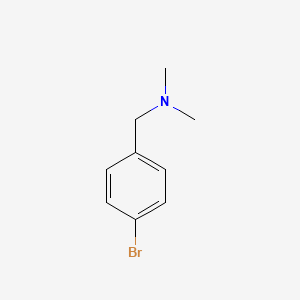

(4-Bromobenzyl)dimethylamine

CAS No.: 6274-57-3

Cat. No.: VC2316473

Molecular Formula: C9H12BrN

Molecular Weight: 214.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6274-57-3 |

|---|---|

| Molecular Formula | C9H12BrN |

| Molecular Weight | 214.1 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-N,N-dimethylmethanamine |

| Standard InChI | InChI=1S/C9H12BrN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 |

| Standard InChI Key | RFEDQTSVZVRTGH-UHFFFAOYSA-N |

| SMILES | CN(C)CC1=CC=C(C=C1)Br |

| Canonical SMILES | CN(C)CC1=CC=C(C=C1)Br |

Introduction

Identification and Basic Properties

(4-Bromobenzyl)dimethylamine, with the CAS registry number 6274-57-3, is also known by several synonyms including 4-(N,N-Dimethylaminomethyl)bromobenzene and 1-(4-bromophenyl)-N,N-dimethylmethanamine . This compound belongs to the chemical categories of halogenated compounds, aryl compounds, and organohalides.

Chemical Identity

The compound's molecular formula is C₉H₁₂BrN with a molecular weight of 214.102 g/mol . Its IUPAC name is 1-(4-bromophenyl)-N,N-dimethylmethanamine . The chemical structure features a para-brominated benzene ring with a dimethylaminomethyl group.

Physical Properties

The physical properties of (4-Bromobenzyl)dimethylamine are summarized in the following table:

These physical properties demonstrate that (4-Bromobenzyl)dimethylamine is a moderately dense liquid with a relatively high boiling point, characteristic of its molecular structure and the presence of the bromine atom.

Chemical Structure and Characteristics

Structural Identifiers

The chemical structure of (4-Bromobenzyl)dimethylamine can be represented through various notations that facilitate its identification in chemical databases and literature:

| Identifier Type | Value | Reference |

|---|---|---|

| SMILES | CN(C)CC1=CC=C(C=C1)Br | |

| InChI | InChI=1S/C9H12BrN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |

| InChIKey | RFEDQTSVZVRTGH-UHFFFAOYSA-N |

Structural Features

The compound consists of a benzene ring with a bromine atom at the para position and a dimethylaminomethyl group attached. The bromine atom contributes to the compound's reactivity, particularly in nucleophilic substitution reactions and metal-catalyzed coupling processes. The dimethylamine group provides basic properties and serves as a potential site for further functionalization .

Synthesis and Preparation Methods

Primary Synthetic Route

The most common synthesis of (4-Bromobenzyl)dimethylamine involves the reaction of dimethylamine with 1-bromo-4-bromomethyl-benzene (4-bromobenzyl bromide) . This reaction proceeds in the presence of hydrogen gas and a palladium on carbon catalyst, using a mixture of water and ethanol as solvents:

-

Reagents: Dimethylamine, 1-Bromo-4-bromomethyl-benzene, Hydrogen gas

-

Catalyst: Palladium on Carbon

-

Solvents: H₂O and Ethanol

-

Reaction conditions: A two-step process involving 1 hour of reaction time followed by heating for 30 minutes

Alternative Synthesis

An alternative preparation method utilizes 4-bromobenzyl chloride as a starting material, which undergoes nucleophilic substitution with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction neutralizes the hydrochloric acid generated during the process.

Applications and Uses

Chemical Intermediate

(4-Bromobenzyl)dimethylamine serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules . Its reactivity is primarily derived from the bromine atom, which can participate in various transformations:

-

Cross-coupling reactions (Suzuki, Sonogashira, etc.)

-

Nucleophilic substitution reactions

-

Metal-halogen exchange reactions

One specific application is its use in the synthesis of Dimethyl-{4-[tris-(4-dimethylaminomethyl-phenyl)-silanyl]-benzyl}-amine. This reaction employs t-BuLi and SiCl₄ as reagents and tetrahydrofuran and pentane as solvents, yielding about 47% of the final product .

Pharmaceutical Research

The compound has been utilized in pharmaceutical research, particularly in the development of potential antitumor agents. For example, it was employed in the synthesis of steroidal carrier ligands and platinum(II) derivatives with antitumor properties . In one study, (4-bromobenzyl)dimethylamine was used as a starting material to prepare functionalized compounds through palladium-catalyzed Sonogashira coupling reactions .

Chemical Reagent in Patent Applications

(4-Bromobenzyl)dimethylamine appears in patent literature, particularly in methods related to the fluorination of organic compounds. For instance, it was used as a substrate in a reaction with n-butyllithium in diethyl ether as documented in a patent on fluorination methods .

Research Findings and Recent Developments

Role in Organometallic Chemistry

Recent research has demonstrated the utility of (4-Bromobenzyl)dimethylamine in the synthesis of organometallic compounds, particularly in the development of C,N-chelate platinum(II) antitumor complexes . These complexes have shown promising activity against various cancer cell lines, including those resistant to conventional platinum-based drugs like cisplatin.

In one notable study, the compound was used to synthesize a steroidal carrier ligand, 17-α-[4′-ethynyl-dimethylbenzylamine]-17-β-testosterone (ET-dmba), which was subsequently incorporated into platinum(II) derivatives. These complexes exhibited significant cytotoxicity against human tumor cell lines representative of ovarian and breast cancers. Importantly, they showed low resistance factors against a cisplatin-resistant cell line and demonstrated enhanced activity compared to cisplatin in certain breast cancer cell lines expressing androgen receptors .

Applications in Fluorination Chemistry

(4-Bromobenzyl)dimethylamine has been utilized in studies exploring novel methods for the fluorination of organic compounds. Patents describe reactions involving this compound with organolithium reagents as part of methodologies for introducing fluorine atoms into complex molecular structures . These fluorination strategies are particularly valuable in pharmaceutical development, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Spectroscopic and Analytical Characteristics

The compound can be characterized using various spectroscopic techniques:

-

NMR spectroscopy: Provides information about the arrangement of hydrogen and carbon atoms

-

Mass spectrometry: Confirms the molecular weight and fragmentation pattern

-

IR spectroscopy: Identifies functional groups and structural features

-

UV-Vis spectroscopy: Characterizes electronic transitions

The distinct chemical shifts in ¹H NMR associated with the dimethylamine group (typically around δ 2.2-2.3 ppm) and the benzyl methylene protons (typically around δ 3.3-3.5 ppm) are characteristic features that aid in identification and purity assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume